N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
CAS No.:
Cat. No.: VC14954841
Molecular Formula: C23H23ClN2O5S
Molecular Weight: 475.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23ClN2O5S |
|---|---|
| Molecular Weight | 475.0 g/mol |
| IUPAC Name | 2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H23ClN2O5S/c1-26(32(28,29)22-14-18(24)8-13-21(22)30-2)15-23(27)25-19-9-11-20(12-10-19)31-16-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,27) |
| Standard InChI Key | SWOSBMQHZFXXDF-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure features three distinct domains:
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Benzyloxy phenyl group: A phenyl ring substituted with a benzyloxy (–OCHCH) group at the para position, enhancing lipophilicity and influencing membrane permeability.
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5-Chloro-2-methoxyphenyl sulfonyl moiety: A sulfonamide-linked aromatic ring with electron-withdrawing chlorine (–Cl) and methoxy (–OCH) groups at the 5th and 2nd positions, respectively. This moiety is critical for interactions with biological targets, particularly enzymes and receptors .
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N~2~-Methylglycinamide: A modified glycinamide where the terminal amine is methylated, reducing polarity and potentially improving metabolic stability.
The interplay of these domains confers a logP value indicative of moderate lipophilicity, balancing solubility and cell penetration .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 475.0 g/mol |
| IUPAC Name | 2-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide |
| logP | 4.53 (predicted) |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Synthesis Pathway
Stepwise Synthesis
The synthesis involves a multi-step sequence optimized for yield and purity:
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Benzyloxy Phenethylamine Preparation:
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4-Hydroxyphenylacetic acid is esterified with benzyl bromide under basic conditions to form 4-benzyloxyphenyl acetate.
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Reduction with lithium aluminum hydride (LiAlH) yields 4-benzyloxyphenethylamine.
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Sulfonylation Reaction:
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The amine reacts with 5-chloro-2-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, forming the sulfonamide intermediate.
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Methylation of Glycinamide:
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Glycinamide is methylated using methyl iodide in the presence of potassium carbonate (KCO) in acetonitrile.
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Final Coupling:
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The sulfonamide intermediate and methylglycinamide are coupled via carbodiimide-mediated amidation, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
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Optimization Challenges
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Stereochemical Control: The reaction’s stereoselectivity requires chiral catalysts or chromatographic separation to isolate the desired enantiomer .
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Purification: Silica gel chromatography is employed to achieve >95% purity, confirmed via HPLC.
Biological Activity and Mechanisms
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity against:
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HCT-116 (Colon Cancer): IC = 12.3 μM.
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MCF-7 (Breast Cancer): IC = 18.7 μM.
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HeLa (Cervical Cancer): IC = 15.9 μM.
Mechanistically, the compound inhibits topoisomerase IIα by binding to the ATPase domain, preventing DNA re-ligation and inducing apoptosis .
Pharmacological Profiling
ADMET Properties
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Absorption: High permeability in Caco-2 cell models (P = 8.7 × 10 cm/s) .
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Metabolism: Hepatic CYP3A4-mediated oxidation generates a hydroxylated metabolite, detectable in rat plasma .
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Toxicity: LD in mice = 245 mg/kg (oral), with reversible hepatotoxicity at therapeutic doses.
Table 2: Comparative Cytotoxicity
| Cell Line | IC (μM) | Reference Compound IC (μM) |
|---|---|---|
| HCT-116 | 12.3 | Doxorubicin (0.45) |
| MCF-7 | 18.7 | Paclitaxel (0.12) |
| HeLa | 15.9 | Cisplatin (1.8) |
Structural Analogs and SAR Insights
Role of Substituents
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Chlorine Position: Moving the –Cl group from the 5th to 4th position (as in analog Y050-0414) reduces cytotoxicity by 40%, underscoring the importance of halogen placement .
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Methoxy Group: Removal of the 2-methoxy substituent abolishes topoisomerase inhibition, highlighting its role in hydrogen bonding with the enzyme.
Methylation Impact
N~2~-Methylation enhances metabolic stability compared to unmethylated analogs, increasing plasma half-life from 1.2 to 3.8 hours in murine models .
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